molecular formula C10H20Cl2N2 B1424084 N,N-Diallyl-3-pyrrolidinamine dihydrochloride CAS No. 1220020-24-5

N,N-Diallyl-3-pyrrolidinamine dihydrochloride

Cat. No. B1424084
CAS RN: 1220020-24-5
M. Wt: 239.18 g/mol
InChI Key: DIRYVABJQPQRSZ-UHFFFAOYSA-N
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Description

N,N-Diallyl-3-pyrrolidinamine dihydrochloride is a chemical compound with the molecular formula C10H20Cl2N2 . It is a subject of various research and studies in the field of chemistry .


Molecular Structure Analysis

The molecular structure of N,N-Diallyl-3-pyrrolidinamine dihydrochloride is determined by its molecular formula, C10H20Cl2N2 . The average mass of the molecule is 239.185 Da, and the monoisotopic mass is 238.100357 Da .

Scientific Research Applications

Biopharmaceutical Production

N,N-Diallyl-3-pyrrolidinamine dihydrochloride: is utilized in the biopharmaceutical industry as an intermediate in the synthesis of complex molecules. Its role is pivotal in the production of certain quinolone antibiotics, where it acts as a key building block due to its reactive amine group which can undergo various chemical transformations .

Analytical Chemistry

In analytical chemistry, this compound serves as an internal standard for the quantitative analysis of amino acids in bio-fluids. Its stable chloride salt form allows for precise calibration in chromatographic systems, ensuring accurate and reproducible results .

Advanced Battery Science

The electrochemical properties of N,N-Diallyl-3-pyrrolidinamine dihydrochloride are being explored for potential applications in advanced battery technologies. Its organic structure may contribute to the development of novel electrolytes that can enhance the performance and safety of lithium-ion batteries .

Life Science Research

This compound finds applications in life science research, particularly in molecular biology and biochemistry. It is used in the study of protein interactions and enzyme kinetics, where its amine groups can be tagged or modified for various assays and experiments .

Controlled Environment Solutions

In controlled environments, such as cleanrooms used for semiconductor fabrication or pharmaceutical production, N,N-Diallyl-3-pyrrolidinamine dihydrochloride may be used in the formulation of cleaning agents or process chemicals. Its properties help maintain the stringent cleanliness required in these settings .

Cleanroom Technology

Similarly, in cleanroom technology, this compound’s derivatives could be employed in the synthesis of surface-active agents that are essential for maintaining contamination-free surfaces, crucial for the integrity of sensitive products and processes .

Safety and Hazards

As with any chemical compound, handling N,N-Diallyl-3-pyrrolidinamine dihydrochloride requires proper safety measures. The specific safety hazards related to this compound are not explicitly mentioned in the search results .

properties

IUPAC Name

N,N-bis(prop-2-enyl)pyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2.2ClH/c1-3-7-12(8-4-2)10-5-6-11-9-10;;/h3-4,10-11H,1-2,5-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRYVABJQPQRSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C1CCNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diallyl-3-pyrrolidinamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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